molecular formula C18H15BrN4O4S B15100613 2-(4-bromophenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide

2-(4-bromophenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide

Cat. No.: B15100613
M. Wt: 463.3 g/mol
InChI Key: MDFFUZCCSAGRDO-UHFFFAOYSA-N
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Description

2-(4-bromophenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide is an organic compound with potential applications in various scientific fields. It is characterized by the presence of a bromophenoxy group and a pyrimidinylsulfamoylphenyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the bromophenoxy and pyrimidinylsulfamoylphenyl intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include bromine, pyrimidine derivatives, and acetic anhydride .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(4-bromophenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(4-bromophenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-bromophenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide is unique due to its combination of bromophenoxy and pyrimidinylsulfamoylphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C18H15BrN4O4S

Molecular Weight

463.3 g/mol

IUPAC Name

2-(4-bromophenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide

InChI

InChI=1S/C18H15BrN4O4S/c19-13-2-6-15(7-3-13)27-12-17(24)22-14-4-8-16(9-5-14)28(25,26)23-18-20-10-1-11-21-18/h1-11H,12H2,(H,22,24)(H,20,21,23)

InChI Key

MDFFUZCCSAGRDO-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)Br

Origin of Product

United States

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